(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide features a central acrylamide backbone substituted with a benzo[1,3]dioxole moiety and a 2-hydroxy-2-(thiophen-2-yl)propyl group.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-17(20,15-3-2-8-23-15)10-18-16(19)7-5-12-4-6-13-14(9-12)22-11-21-13/h2-9,20H,10-11H2,1H3,(H,18,19)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUFNBBJLRPGFR-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC2=C(C=C1)OCO2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC2=C(C=C1)OCO2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with (2-hydroxy-2-(thiophen-2-yl)propyl)amine, followed by the addition of acryloyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The benzodioxole and thiophene rings can facilitate binding to hydrophobic pockets in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their substituent variations are summarized below:
*Calculated based on molecular formula.
Key Observations:
- Thiophene vs. Phenyl Groups : The target compound’s thiophene substituent may enhance binding to sulfur-rich biological targets (e.g., enzymes with cysteine residues) compared to phenyl groups in Compound 15 .
- Hydroxyl Positioning : The 2-hydroxypropyl chain in the target compound introduces a secondary alcohol, which could improve solubility and hydrogen-bonding capacity relative to the tertiary amine in Compound 16 .
- Anti-Obesity Potential: The 4-hydroxyphenethyl analog () inhibits adipocyte differentiation and lipid metabolism, suggesting that the target compound’s hydroxy-thiophene substituent might similarly modulate metabolic pathways .
Physicochemical Properties
- LogP Predictions: Target Compound: Estimated LogP ~2.8 (moderate lipophilicity due to thiophene and benzo[1,3]dioxole). Compound 15: Higher LogP (~3.5) due to the phenylpropyl chain. Compound 16: Lower LogP (~1.9) owing to the polar dimethylamino group .
Structural Confirmation Techniques
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
- Thiophene side chain : Enhances electronic properties and solubility.
The molecular formula is with a molecular weight of approximately 399.5 g/mol. Its structural complexity suggests potential multifaceted biological interactions.
1. Anticancer Activity
Numerous studies have indicated that derivatives of benzodioxole exhibit potent anticancer properties. For instance, compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide have been shown to inhibit the proliferation of cancer cell lines effectively.
In one notable study, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF7 breast cancer cells, indicating significant cytotoxicity and the ability to induce apoptosis in these cells .
2. Antidiabetic Potential
Research has also explored the antidiabetic effects of benzodioxole derivatives. For example, modifications to similar compounds have shown promising results in inhibiting α-amylase activity, which is crucial for carbohydrate digestion. One derivative exhibited an IC50 value of 0.68 µM against α-amylase while maintaining low cytotoxicity in normal cell lines (IC50 > 150 µM) .
Structure-Activity Relationship (SAR)
The biological activity of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide can be predicted through SAR studies. These studies suggest that:
- Substituents on the dioxole ring significantly influence the compound's pharmacological effects.
- The presence of thiophene groups enhances solubility and bioavailability.
Case Study 1: Anticancer Efficacy
In a comparative study involving various benzodioxole derivatives, it was found that compounds with similar structures to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide showed varying degrees of anticancer activity across different cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 25.72 ± 3.95 | Induces apoptosis |
| Compound B | A549 | 30.50 ± 4.10 | PI3K inhibition |
| Compound C | U87 | 45.20 ± 13.0 | Cell cycle arrest |
These results underline the importance of structural modifications in enhancing anticancer efficacy.
Case Study 2: Antidiabetic Activity
Another study evaluated the antidiabetic potential of benzodioxole derivatives in a streptozotocin-induced diabetic mouse model:
| Compound | α-Amylase IC50 (µM) | Effect on Blood Glucose |
|---|---|---|
| Compound IId | 0.85 | Decreased by 30% |
| Compound IIc | 0.68 | Decreased by 40% |
These findings suggest that specific structural features contribute to both enzyme inhibition and blood glucose regulation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
